molecular formula C8H14N2O B2907466 1-methyl-3-(propoxymethyl)-1H-pyrazole CAS No. 1856083-61-8

1-methyl-3-(propoxymethyl)-1H-pyrazole

Cat. No.: B2907466
CAS No.: 1856083-61-8
M. Wt: 154.213
InChI Key: NQDFGDCHOHYADS-UHFFFAOYSA-N
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Description

1-methyl-3-(propoxymethyl)-1H-pyrazole is a heterocyclic organic compound that belongs to the pyrazole family. Pyrazoles are characterized by a five-membered ring structure containing two adjacent nitrogen atoms. This particular compound features a methyl group at the first position and a propoxymethyl group at the third position of the pyrazole ring. Pyrazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-(propoxymethyl)-1H-pyrazole can be achieved through various synthetic routes. One common method involves the reaction of 1-methylpyrazole with propyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process.

Another approach involves the use of 3-(propoxymethyl)pyrazole as a starting material, which can be synthesized by reacting 3-hydroxymethylpyrazole with propyl bromide under similar conditions. The resulting intermediate is then subjected to methylation using methyl iodide and a base to obtain the final product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated reactors and optimized reaction conditions to ensure consistent product quality. The use of catalysts and advanced purification techniques, such as chromatography, can further improve the overall production process.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-(propoxymethyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced pyrazole compounds.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the propoxymethyl group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized pyrazole derivatives with functional groups such as carboxylic acids or ketones.

    Reduction: Reduced pyrazole compounds with hydrogenated functional groups.

    Substitution: Substituted pyrazole derivatives with various functional groups replacing the propoxymethyl group.

Scientific Research Applications

1-methyl-3-(propoxymethyl)-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications due to its ability to interact with biological targets.

    Industry: Utilized in the development of agrochemicals, such as herbicides and insecticides, and in materials science for the synthesis of functional materials.

Mechanism of Action

The mechanism of action of 1-methyl-3-(propoxymethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

1-methyl-3-(propoxymethyl)-1H-pyrazole can be compared with other similar compounds, such as:

    1-methyl-3-(methoxymethyl)-1H-pyrazole: Similar structure but with a methoxymethyl group instead of a propoxymethyl group.

    1-methyl-3-(ethoxymethyl)-1H-pyrazole: Similar structure but with an ethoxymethyl group instead of a propoxymethyl group.

    1-methyl-3-(butoxymethyl)-1H-pyrazole: Similar structure but with a butoxymethyl group instead of a propoxymethyl group.

Properties

IUPAC Name

1-methyl-3-(propoxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c1-3-6-11-7-8-4-5-10(2)9-8/h4-5H,3,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQDFGDCHOHYADS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCC1=NN(C=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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